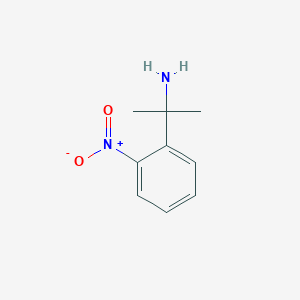

2-(2-Nitrophenyl)propan-2-amine

説明

2-(2-Nitrophenyl)propan-2-amine is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Amines, in general, can interact with a variety of biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of 2-(2-Nitrophenyl)propan-2-amine is currently unknown due to the lack of specific studies on this compound. Amines can act as bases, accepting protons and forming ammonium ions . They can also participate in various chemical reactions, such as the formation of amides, imines, and enamines .

Biochemical Pathways

Amines can be involved in a wide range of biochemical processes, including neurotransmission, protein synthesis, and metabolic pathways .

生物活性

2-(2-Nitrophenyl)propan-2-amine, a compound featuring a nitrophenyl moiety, has garnered attention for its potential biological activities. This article outlines its biological effects, mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a propan-2-amine backbone substituted with a 2-nitrophenyl group, which is known to enhance biological activity due to its ability to interact with various biological macromolecules .

While specific mechanisms for this compound have not been extensively documented, similar compounds with nitro groups often exhibit interactions with enzymes and receptors. The nitrophenyl group can facilitate binding to biological targets, potentially influencing cellular pathways involved in processes such as cell proliferation and apoptosis .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Inhibition of Kinases : It has been identified as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), with IC50 values reported at 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectively. This suggests that the compound may play a role in regulating cell cycle progression and transcriptional control.

- WNT Signaling Pathway Modulation : The compound shows potent inhibition of WNT-dependent signaling pathways, crucial in various cancers. In human embryonic kidney cells, it exhibited an IC50 of approximately 5.0 ± 2.0 nM.

- Cancer Cell Line Studies : In LS174T human colorectal carcinoma cells, the compound demonstrated an IC50 of approximately 23 ± 11 nM against β-catenin mutation-driven WNT pathway activity.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been established through studies in various animal models:

| Species | Clearance (Cl) L/h/kg | Liver Blood Flow (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human Prediction | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |

This data highlights the compound's therapeutic potential while also indicating challenges related to metabolic stability in humans.

Case Studies

Several case studies have explored the biological effects of this compound:

- Metabolic Stability Assessments : Studies using P-glycoprotein knockout mice indicated that the compound did not exhibit efflux in Caco-2 assays, suggesting favorable absorption characteristics that can enhance its therapeutic potential.

- Comparative Analysis with Similar Compounds : A comparison with structurally similar compounds reveals distinct chemical and biological properties due to variations in functional groups and substitution patterns:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)propan-1-amine | Para-substituted phenyl group | Different substitution pattern affects reactivity |

| 3-(4-Nitrophenyl)propan-1-amine | Meta-substituted phenyl group | Variations in biological activity |

| 4-(Aminophenyl)propan-1-amine | Amino instead of nitro group | Increased reactivity due to amino group |

| 3-(Nitrophenyl)butan-1-amine | Longer carbon chain | Alters pharmacokinetics and dynamics |

科学的研究の応用

Chemistry

In organic chemistry, 2-(2-Nitrophenyl)propan-2-amine serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to undergo various transformations, including:

- Reduction : Converting the nitro group into an amino group.

- Substitution Reactions : Participating in nucleophilic aromatic substitution, where nucleophiles can replace the nitro group under suitable conditions.

Biology

The compound exhibits significant biological activities attributed to the nitrophenyl moiety. Studies indicate that it can interact with biological macromolecules, enhancing its potential as a lead compound in drug development. For example:

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific enzymes, indicating potential therapeutic applications in treating diseases related to enzyme dysregulation.

Medicine

Due to its structural characteristics, this compound is being explored for its pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that it may target deubiquitinase complexes involved in cancer progression, making it a candidate for anticancer therapies .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry investigated the structure–activity relationship (SAR) of nitro-substituted amines, including this compound. The results indicated promising anticancer activity through inhibition of specific molecular targets .

Case Study 2: Biological Interactions

Research on the interactions of this compound with various biological targets revealed that its nitro group plays a crucial role in enhancing binding affinity to proteins involved in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Nitrophenyl)propan-2-amine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via reductive amination of 2-nitroacetophenone derivatives. Key intermediates like 2-(2-nitrophenyl)propan-2-one can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in methanol. Characterization requires NMR (¹H/¹³C) to confirm the amine group and nitro-aromatic protons, IR for nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches, and mass spectrometry for molecular ion validation .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies using HPLC under varying pH (2–12) and temperatures (4°C, 25°C, 40°C). Monitor degradation products via LC-MS and compare with control samples. Nitro groups are prone to reduction under acidic conditions, while amine protonation at low pH may alter solubility .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

- Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS (MS/MS) for fragmentation patterns. X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities. Differential scanning calorimetry (DSC) identifies polymorphic forms, if applicable .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology : Employ asymmetric hydrogenation with chiral catalysts like Ru-BINAP complexes or enzymatic resolution using lipases (e.g., Candida antarctica). Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H). Computational docking studies (e.g., AutoDock) predict enzyme-substrate interactions for optimization .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology : Perform molecular dynamics (MD) simulations and QSAR modeling using software like Schrödinger or MOE. Train models on datasets of phenylalkylamine derivatives (e.g., amphetamines) to predict binding affinities for targets like monoamine transporters. Validate predictions with in vitro assays (e.g., radioligand displacement in HEK293 cells expressing SERT/DAT) .

Q. How do conflicting reports on the compound’s biological activity (e.g., CNS vs. peripheral effects) arise, and how can they be resolved?

- Methodology : Design in vitro/in vivo studies to isolate mechanisms. Use isolated tissue assays (e.g., rat vas deferens for adrenergic activity) and knockout models to identify receptor targets. Cross-validate with competitive antagonism (e.g., prazosin for α₁-adrenoceptors). Conflicting data may stem from metabolite interference or assay conditions (e.g., pH-dependent solubility) .

Q. What strategies mitigate nitro group reduction during synthetic scale-up of this compound?

- Methodology : Optimize reaction conditions by replacing hydrogenation with milder reductants (e.g., Zn/HCl). Use flow chemistry for precise control of residence time and temperature. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy to detect over-reduction .

特性

IUPAC Name |

2-(2-nitrophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,10)7-5-3-4-6-8(7)11(12)13/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMDJSSRYKBKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。